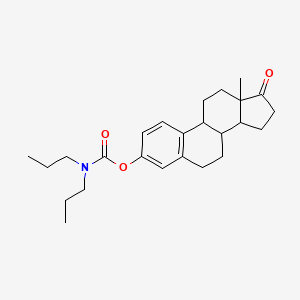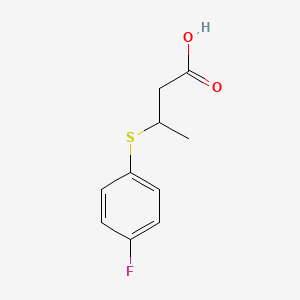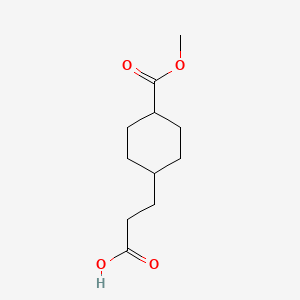
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one is a synthetic compound derived from the steroidal structure of estradiol. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. Its unique structure allows it to interact with specific biological targets, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with estradiol, a naturally occurring steroid.
Functional Group Modification: The hydroxyl groups on estradiol are protected using suitable protecting groups.
Introduction of Dipropylamino Group: The dipropylamino group is introduced through a series of reactions, including amination and carbonylation.
Formation of the Final Compound: The protected hydroxyl groups are deprotected, and the final compound is formed through esterification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: Researchers study its interactions with cellular receptors to understand its biological activity.
Medicine: It has potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one involves its interaction with specific molecular targets, such as estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. This modulation can lead to effects like cell proliferation, differentiation, and apoptosis, depending on the context of its use.
Comparaison Avec Des Composés Similaires
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one can be compared with other similar compounds, such as:
Estradiol: The parent compound, which has a similar steroidal structure but lacks the dipropylamino group.
Estrone: Another naturally occurring estrogen with a ketone group at the C17 position.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
The uniqueness of this compound lies in its modified structure, which imparts different biological activities and potential therapeutic applications compared to its analogs.
Propriétés
Formule moléculaire |
C25H35NO3 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dipropylcarbamate |
InChI |
InChI=1S/C25H35NO3/c1-4-14-26(15-5-2)24(28)29-18-7-9-19-17(16-18)6-8-21-20(19)12-13-25(3)22(21)10-11-23(25)27/h7,9,16,20-22H,4-6,8,10-15H2,1-3H3 |
Clé InChI |
SHFOTONKLZJXED-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)



![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)

